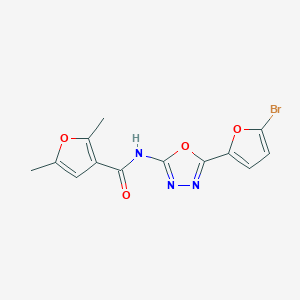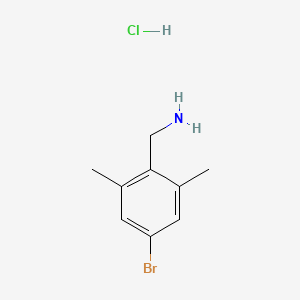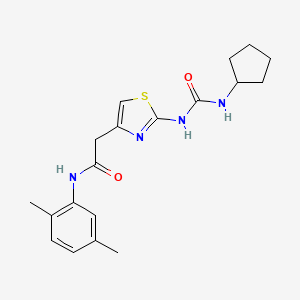![molecular formula C15H17BrN2S B2794107 1-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-piperidine CAS No. 346641-89-2](/img/structure/B2794107.png)
1-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-piperidine” is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives have been studied for their potential antimicrobial and antiproliferative activities .
Synthesis Analysis
The synthesis of similar compounds involves the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structures of similar compounds were confirmed by physicochemical and spectral characteristics . Molecular docking studies were carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 .Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-piperidine” are not available, thiazole derivatives have been studied for their reactivity. The Huckel charge distribution on the thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Mechanism of Action
The mechanism of action for similar compounds involves blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . They have also shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Future Directions
The future directions in the study of such compounds involve overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . This necessitates the need for discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections .
properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-methylpiperidin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2S/c1-11-6-8-18(9-7-11)15-17-14(10-19-15)12-2-4-13(16)5-3-12/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYRPWCJHWSCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2794026.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2794029.png)

![(2,6-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2794031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794034.png)
![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2794035.png)



![2-[2-[4-(3-Nitrobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2794042.png)


